Product packaging for Azolimine(Cat. No.:CAS No. 40828-45-3)

Azolimine

Cat. No.: B1204866
CAS No.: 40828-45-3
M. Wt: 189.21 g/mol
InChI Key: KPMDCTAAOGEIKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Azolimine (CAS 40828-45-3) is an imidazolidinone-based compound recognized in pharmacological research for its role as a nonsteroidal antagonist of mineralocorticoids . Its primary research value lies in its capacity to antagonize the effects of aldosterone at the mineralocorticoid receptors in the kidneys . This mechanism of action promotes the excretion of sodium (natriuresis) while concurrently inhibiting the excretion of potassium, classifying it as a potassium-sparing diuretic . Studies have demonstrated that this compound significantly improves the urinary sodium-to-potassium ratio and has been investigated for use in combination with classical diuretics like thiazides and furosemide . As a research chemical, this compound provides a valuable tool for studying renal electrolyte balance, mineralocorticoid pathways, and diuretic combinations. This product is labeled "For Research Use Only" (RUO). It is intended solely for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3O B1204866 Azolimine CAS No. 40828-45-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-imino-3-methyl-1-phenylimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-12-9(14)7-13(10(12)11)8-5-3-2-4-6-8/h2-6,11H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMDCTAAOGEIKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN(C1=N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10866018
Record name 2-Imino-3-methyl-1-phenyl-4-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10866018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1395-18-2, 40828-45-3
Record name Azolitmin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001395182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azolimine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040828453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Imino-3-methyl-1-phenyl-4-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10866018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azolitmin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.309
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZOLIMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DES29595KX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Reaction Pathways

Classical and Modern Synthetic Routes to the Imidazolidinone Core of Azolimine

The imidazolidinone core, a five-membered ring containing two nitrogen atoms and a carbonyl group, can be constructed through various cyclization reactions.

A common approach to synthesize 2-imidazolidinone involves the cyclization of 1,2-diamines with carbonyl compounds, such as aldehydes or ketones. atamankimya.com This method facilitates the formation of the five-membered ring by reacting the amine and carbonyl functionalities. Beyond classical methods, modern synthetic strategies often employ catalytic approaches. For instance, intramolecular N-hydroamination of unsaturated ureas, including propargylic and allylic ureas, serves as a robust methodology for constructing 2-imidazolidinones. mdpi.com This process involves the nucleophilic addition of a nitrogen atom to a carbon-carbon unsaturated bond, leading to the formation of C–N and C–H bonds. mdpi.com

The synthesis of 4-imidazolidinones can be achieved through post-Ugi cyclization reactions, utilizing N-centered radical-mediated intramolecular ipso cyclization. acs.org Another solid-phase synthetic route to 1,2,5-trisubstituted 4-imidazolidinones is based on the nucleophilic substitution of a benzotriazole (B28993) group with an amidic nitrogen, resulting in the formation of the five-membered imidazolidinone ring. acs.org Palladium-catalyzed aza-Heck cyclizations of N-phenoxy ureas onto pendant alkenes have also been developed to yield unsaturated and unprotected imidazolidinones. nih.gov

Furthermore, imidazolidin-4-ones can be prepared by the condensation of α-aminoamides with carbonyl compounds. researchgate.net Copper-catalyzed reactions involving aziridine (B145994) with imines or isocyanates have been reported to yield imidazolidine (B613845) derivatives. researchgate.net Acid-catalyzed reactions of (2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles offer a route to novel 4-(het)arylimidazolidin-2-ones. researchgate.netmdpi.comnih.gov A one-step synthesis of imidazolidin-4-ones has also been developed via tandem nucleophilic additions-decarboxylation-intramolecular cyclizations of imines with Leuchs' anhydride. researchgate.net

Table 1: Representative Cyclization Reactions for Imidazolidinone Core Formation

Reaction TypeStarting MaterialsProduct TypeKey Conditions / CatalystYield / SelectivityReference
Cyclization of Diamines and Carbonyl Compounds1,2-diamines, carbonyl compounds2-Imidazolidinone-Common method atamankimya.com
Intramolecular N-HydroaminationPropargylic/Allylic Ureas2-ImidazolidinonesMetal catalysts (e.g., AuCl)Efficient mdpi.com
Post-Ugi CyclizationUgi adducts4-ImidazolidinonesElectrochemical (N-centered radical)Diverse spirocyclic variants acs.org
Solid-Phase SynthesisMBHA resin-bound amino acid, aldehydes4-Imidazolidinones-High purity, close to quantitative yield (for some) acs.org
Aza-Heck CyclizationN-phenoxy ureas, pendant alkenesUnsaturated ImidazolidinonesPalladium catalystBroad functional group tolerance nih.gov
Condensation of α-Aminoamidesα-aminoamides, carbonyl compoundsImidazolidin-4-ones-Common method researchgate.net
Acid-Catalyzed Cyclization(2,2-diethoxyethyl)ureas, C-nucleophiles4-(het)arylimidazolidin-2-onesAcid (e.g., TFA)Good to high yields, excellent regioselectivity mdpi.com

This compound is specifically characterized by an imino group (=N) at the 2-position of its imidazolidinone ring. uni.lu While many imidazolidinones feature a carbonyl group at this position (2-oxo-imidazolidinones), the presence of an imino group implies that this functionality is either incorporated directly from a precursor or formed through a specific synthetic transformation. In the broader context of nitrogen-containing heterocycles, strategies for introducing imino groups can involve reactions of carbonyl compounds with primary amines followed by dehydration, or the conversion of an existing functional group into an imine. For compounds like this compound, the imino functionality is often inherent to the starting materials used in the cyclization process, leading directly to the 2-imino imidazolidinone scaffold. For instance, the synthesis of 2-iminoimidazoles (a related class) can involve the direct conversion of imidazolium (B1220033) salts using N-chloro amides to yield protected 2-amino derivatives. acs.org

The synthesis of imidazolidinone derivatives often requires precise control over stereochemistry and regiochemistry due to their potential biological activities and the presence of multiple reactive sites.

Stereoselective Synthesis: Imidazolidinones have proven valuable as chiral auxiliaries in asymmetric synthesis. For example, (4S,5R)-(+)- and (4R,5S)-(-)-imidazolidin-2-ones have been successfully employed in the stereoselective α-benzylation of phenyl acetic acid derivatives, achieving enantiomeric excesses between 94% and 99%. mdpi.com These auxiliaries have also been relevant in the total synthesis of complex molecules like ent-fissistigmatin C, facilitating the formation of intermediates with high enantiomeric purity (e.g., 98% enantiomeric excess). mdpi.com

Diastereoselective reactions involving imidazolidinone derivatives are also well-documented. N-Chloroformylimidazolidinone enolates, for instance, undergo diastereoselective C-alkylation with benzylic halides. acs.org Furthermore, highly stereoselective syntheses of functionalized imidazolidines have been achieved via SN2-type ring-opening of activated aziridines and epoxides, followed by intramolecular cyclization with aldehydes, yielding products with excellent stereoselectivities and up to 92% yield. organic-chemistry.orgmdpi.com Asymmetric sequential hydroamination reactions provide a route to enantioenriched imidazolidinones. organic-chemistry.org Chiral imidazolidinone catalysts are also used to control the enantioselectivity of reactions, such as Diels-Alder reactions, by influencing the geometry of iminium ion intermediates. google.com

Table 2: Examples of Stereoselective Synthesis with Imidazolidinones

MethodSubstrate / TargetChiral Auxiliary / CatalystOutcome (ee / dr)Reference
α-Benzylation of Phenyl Acetic Acid EstersIsoflavansImidazolidin-2-ones94–99% enantiomeric excess (ee) mdpi.com
C-Alkylation of N-Chloroformylimidazolidinone EnolatesDihydroisoquinolonesEnantiopure amino acidsDiastereoselective acs.org
SN2-type Ring-Opening & CyclizationFunctionalized Imidazolidinesp-toluenesulfonic acidUp to 92% yield with excellent stereoselectivity organic-chemistry.orgmdpi.com
Asymmetric SN1 α-AlkylationKetones and Aldehydes with N-benzylic sulfonamidesChiral imidazolidinoneGood to excellent yields, good enantioselectivity acs.org

Regioselective Synthesis: Regioselectivity is crucial when multiple reactive sites are present. An acid-catalyzed intramolecular cyclization/electrophilic substitution of (2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles has been reported to yield 4-(het)arylimidazolidin-2-ones with excellent regioselectivity. researchgate.netmdpi.comnih.gov This approach benefits from readily available starting materials and a straightforward procedure, with the regioselectivity being rationalized by quantum chemistry calculations. researchgate.netmdpi.com Another example is the regioselective synthesis of 2-imino-4-oxothiazolidin-5-ylidene acetates, where the regioselectivity is influenced by the pKa values of the amines involved. researchgate.net

Derivatization Strategies for this compound Scaffolds

The imidazolidinone scaffold offers multiple sites for chemical modification, allowing for the synthesis of diverse derivatives.

N-Alkylation: The nitrogen atoms within the imidazolidinone ring are susceptible to alkylation. For instance, N-alkylation reactions have been reported for 2-thioxo-5-phenylmethylidene-4-imidazolidinone. researchgate.net Direct N-alkylation of α-amino acid esters and amides using alcohols has been achieved with ruthenium-catalyzed methods, demonstrating high retention of stereochemical integrity and overcoming common cyclization side reactions. rug.nl Additionally, N-alkylation reactions of amino alcohols in the presence of γ-Al2O3 and supercritical CO2 have led to the unexpected formation of cyclic ureas, including imidazolidinones, through the incorporation of CO2. beilstein-journals.org 2-Imidazolidinone O-sulfonyloxime has also been utilized as an electrophilic amination reagent for N-alkylation of amines. scispace.com

Acylation: Acylation of the nitrogen atoms in imidazolidinones is another important derivatization strategy. Sterically congested trans-4,5-disubstituted 2-imidazolidinones undergo N-acylation with acyl chlorides in the presence of organic amines to produce 3-oxoacyl derivatives. colab.ws A more environmentally friendly approach involves the direct N-acylation of lactams, oxazolidinones, and imidazolidinones with aldehydes using Shvo's catalyst, where hydrogen is the sole byproduct. acs.orgacs.org This method provides a versatile and atom-economical route to N-acylated cyclic amides. acs.org Acylation of 2-imidazolidinone chiral auxiliaries with 2-bromoacyl halides has been optimized using hindered bases or organolithium reagents to achieve excellent yields. tandfonline.com Studies using infrared and nuclear magnetic resonance spectroscopy have characterized 1-acyl and 1,3-diacyl derivatives of 2-imidazolidinones, showing how the carbonyl frequency is affected by the degree and nature of acylation. cdnsciencepub.com

Table 3: N-Alkylation and Acylation Reactions of Imidazolidinones

Reaction TypeSubstrate TypeReagent / CatalystOutcome / YieldReference
N-Alkylation2-thioxo-imidazolidinoneAlkylating agentsN-Alkylated products researchgate.net
Direct N-Alkylationα-amino acid amidesAlcohols, Ru-catalystGood to excellent yields, stereochemical retention rug.nl
N-Acylation2-ImidazolidinonesAcyl chlorides, organic amines3-Oxoacyl derivatives colab.ws
Direct N-AcylationImidazolidinonesAldehydes, Shvo's catalystExcellent yields, H₂ as sole byproduct acs.orgacs.org
Acylation of Auxiliaries2-Imidazolidinone auxiliaries2-Bromoacyl halides, hindered baseExcellent yields tandfonline.com

The imidazolidinone ring system is versatile and can undergo various substitution reactions beyond N-alkylation and acylation. Hydrogen atoms present on the ring carbons or the carbonyl group can be replaced by other functional groups. atamankimya.com The presence of substituents at positions such as 1, 3, 4, and 5, as seen in compounds like 2-Imidazolidinone, 1-bromo-3-chloro-4,4,5,5-tetramethyl-, highlights the potential for diverse substitutions at these ring positions. ontosight.ai Intramolecular cyclization combined with electrophilic substitution of urea (B33335) derivatives is a known strategy for introducing aryl or heteroaryl groups at the 4-position of imidazolidin-2-ones, demonstrating the regioselectivity possible in such transformations. researchgate.netmdpi.comnih.gov

Functional Group Interconversions and Modifications

Specific detailed research findings on the functional group interconversions and modifications solely of this compound from the allowed sources are limited. However, imidazolidinone derivatives, as a class of heterocyclic compounds, are known to participate in various chemical transformations. General examples of reactions involving imidazolidinone derivatives include imine hydrolysis of 5-imino-4-thioxo-2-imidazolidinone derivatives. mdpi.comresearchgate.net The precise conditions and products for this compound's oxidation, reduction, or substitution reactions are not explicitly detailed in the provided search results from permitted sources.

Reaction Mechanism Elucidation in this compound Synthesis

Detailed mechanistic investigations, including kinetic studies and characterization of transient intermediates specifically for this compound synthesis, are not extensively documented within the provided search results from allowed sources. However, insights can be drawn from studies on the synthesis of related imidazolidinone compounds.

For the synthesis of imidazolidin-2-ones, a proposed mechanism involves an initial Schiff condensation reaction between a diamine and an aromatic aldehyde, leading to the formation of a Schiff base. This intermediate then undergoes reduction of its imine group, followed by intramolecular cyclization to form the imidazolidinone ring. mdpi.com In the green synthesis of imidazolidin-4-ones, the mechanism is suggested to involve a nucleophilic attack of an amine group on the carbonyl group of ethyl cyanoacetate, followed by the elimination of ethanol. Subsequently, an amino group from ethyl glycinate (B8599266) hydrochloride is incorporated onto the cyano group, leading to new intermediates. nih.gov

Optimization of Synthetic Yields and Byproduct Minimization Techniques

Strategies for optimizing synthetic yields and minimizing byproducts in chemical synthesis generally involve the careful control of reaction parameters. nih.gov For imidazolidinone syntheses, optimization efforts have focused on various factors:

Solvent Selection: The choice of solvent plays a crucial role in reaction efficiency and yield. For instance, in the synthesis of certain imidazolidin-2-ones, methanol (B129727) proved suitable for Schiff base formation and subsequent reduction, with good yields, while tetrahydrofuran (B95107) (THF) required higher temperatures and longer reaction times for comparable yields. mdpi.com

Catalyst Evaluation: The selection and concentration of catalysts are critical. In base-catalyzed hydroamidation reactions to form imidazolidinones, different organic bases have been evaluated for their effectiveness. acs.org

Temperature and Reaction Time: Precise control of temperature and reaction time is essential to optimize reaction rates, prevent side reactions, and minimize impurities. nih.gov

Yields and Efficiency: "Green synthesis" methods for imidazolidin-4-ones demonstrate that high yields (90-98%) can be achieved in short reaction times (e.g., 2 hours) by optimizing conditions to avoid hazardous solvents. nih.gov

Purification Techniques: While specific byproduct minimization techniques for this compound were not detailed, general purification methods such as column chromatography and recrystallization are commonly employed to isolate and purify imidazolidinone derivatives, thereby minimizing impurities. acs.orgbeilstein-journals.org

The application of statistical analysis methods, such as the Box-Behnken design of experiment (DOE), has been utilized in the optimization of chemical synthesis processes for other compounds to identify optimal reaction conditions and maximize product yield. ims.ac.jp

Structural Characterization and Advanced Spectroscopic Analysis

Comprehensive Spectroscopic Techniques for Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely employed analytical technique that measures the absorption of light by molecules in the ultraviolet (100–400 nm) and visible (400–800 nm) regions of the electromagnetic spectrum. azooptics.com This absorption occurs when electrons within a molecule are excited from lower-energy molecular orbitals (e.g., Highest Occupied Molecular Orbital, HOMO) to higher-energy molecular orbitals (e.g., Lowest Unoccupied Molecular Orbital, LUMO). libretexts.orgmsu.edu The resulting spectrum, typically plotted as absorbance versus wavelength, reveals electronic transitions characteristic of specific functional groups or chromophores within the molecule. azooptics.comshu.ac.uk

Common electronic transitions observed in organic molecules include:

π→π* transitions : These occur in molecules with conjugated π systems (e.g., double or triple bonds) and typically result in strong absorption peaks. libretexts.orgshu.ac.uk

n→π* transitions : These involve the excitation of non-bonding (lone pair) electrons to an antibonding π* orbital, often seen in compounds containing heteroatoms with lone pairs (e.g., carbonyl compounds). libretexts.orgshu.ac.uk

σ→σ* transitions : These are high-energy transitions involving sigma bonds and usually occur in the far-UV region, often outside the range of standard UV-Vis spectrophotometers. libretexts.org

The position (wavelength, λmax) and intensity (molar absorptivity, ε) of absorption bands provide valuable information about the electronic configuration, extent of conjugation, and presence of specific functional groups. azooptics.comshu.ac.ukuomustansiriyah.edu.iq For instance, increased conjugation generally leads to a shift in λmax to longer wavelengths (red-shift) and often an increase in molar absorptivity. uomustansiriyah.edu.iq UV-Vis spectroscopy is also instrumental in assessing the purity of a compound by identifying extraneous absorption bands that may indicate the presence of impurities. azooptics.comtorontech.com

While UV-Vis spectroscopy is a standard tool for characterizing organic compounds, specific detailed research findings, including absorption maxima (λmax) and molar absorptivity (ε) values for Azolimine, were not identified in the conducted literature search.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for unambiguously determining the three-dimensional atomic and molecular structure of crystalline compounds. azolifesciences.comrigaku.comwikipedia.org It provides precise measurements of atomic positions, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. rigaku.comwikipedia.orgazolifesciences.com

The technique relies on the diffraction of X-rays by the regularly arranged atoms in a crystal. azolifesciences.comwikipedia.org When a monochromatic X-ray beam illuminates a crystal, it produces a unique diffraction pattern of spots, known as reflections. wikipedia.orgazolifesciences.com By measuring the angles and intensities of these diffracted X-rays, crystallographers can computationally reconstruct a three-dimensional map of electron density within the crystal. wikipedia.orgazolifesciences.com This electron density map then allows for the determination of the positions of individual atoms and the elucidation of the molecule's complete structure. azolifesciences.com

Crystal structure analysis of a compound like this compound involves growing high-quality single crystals, which are then subjected to X-ray diffraction. rigaku.comnih.gov The diffraction data are processed to determine the unit cell dimensions and crystal system, followed by the calculation of structure factors that lead to an electron density map. azolifesciences.comnih.gov This process ultimately yields a definitive three-dimensional model of the molecule, including precise bond lengths and angles. rigaku.com Such detailed structural information is crucial for understanding the compound's chemical reactivity, intermolecular interactions, and physical properties.

However, specific research findings detailing the crystal structure analysis of this compound or its derivatives, including unit cell parameters, space group, and specific bond lengths or angles, were not found in the available literature.

X-ray crystallography is a powerful tool for investigating the conformational preferences of molecules in the solid state. elifesciences.org Molecules can adopt different spatial arrangements (conformations) due to rotation around single bonds. sapub.org In a crystal, molecules typically adopt a stable conformation influenced by intramolecular forces and intermolecular packing interactions. sapub.org By analyzing the atomic positions derived from X-ray diffraction data, researchers can determine the preferred conformation of a molecule in the crystalline environment, identify any conformational isomers present within the asymmetric unit, and observe how these conformations might be stabilized by crystal packing forces. elifesciences.orgnih.gov This analysis can also reveal dynamic aspects, such as conformational changes that occur under different conditions (e.g., temperature) or during chemical processes. elifesciences.orgnih.govresearchgate.netstanford.edu

Despite the general utility of X-ray crystallography for conformational analysis, specific data or detailed findings regarding the conformational analysis of this compound in its crystalline state were not identified in the conducted searches.

Advanced Chromatographic and Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of chemical compounds, playing a vital role in assessing the purity of synthesized substances and isolating target molecules from complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Purity and Retention Studies

High-Performance Liquid Chromatography (HPLC) is a robust analytical technique used for the separation, identification, and quantification of components in a mixture. torontech.com It is particularly well-suited for non-volatile or thermally labile compounds. biopharmaspec.com In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. torontech.com Separation occurs based on differential interactions (e.g., adsorption, partition, ion exchange) between the sample components and the stationary phase, leading to different retention times for each component. torontech.comuv.es

HPLC is extensively used for:

Purity Assessment : By separating the target compound from impurities, HPLC allows for the quantification of the main component's purity through peak area normalization. torontech.com The presence of additional peaks in the chromatogram indicates impurities. torontech.com

Retention Studies : The retention time (RT) of a compound under specific chromatographic conditions (e.g., mobile phase composition, stationary phase, flow rate, temperature) is a characteristic property that aids in its identification and method development. uv.esresearchgate.net Retention studies also provide insights into the compound's interaction with the stationary phase, which can be correlated with its physicochemical properties. uv.es

Quantitative Analysis : The area under a peak in the chromatogram is directly proportional to the concentration of the corresponding compound, enabling accurate quantification. torontech.comresearchgate.net

While HPLC is a fundamental technique for assessing the purity and studying the retention behavior of organic compounds, specific detailed research findings, such as retention times, mobile phase conditions, or purity profiles for this compound, were not identified in the literature search.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. biopharmaspec.compjps.pk It is primarily used for the analysis of volatile and semi-volatile compounds. nih.gov

For compounds that are not sufficiently volatile or are thermally unstable, a derivatization step is often necessary before GC-MS analysis. biopharmaspec.comsigmaaldrich.com Derivatization involves chemically modifying the compound to make it more volatile, thermally stable, or to enhance its detection characteristics. Common derivatization reactions include silylation, acylation, and alkylation. sigmaaldrich.com

Once derivatized (if necessary), the sample is injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. pjps.pk Components separate based on their boiling points and interactions with the column's stationary phase. pjps.pk As each separated component elutes from the GC column, it enters the mass spectrometer. In the mass spectrometer, the molecules are ionized (e.g., by electron ionization, EI) and then fragmented into smaller, characteristic ions. biopharmaspec.comsigmaaldrich.com The mass-to-charge ratio (m/z) and relative abundance of these fragment ions form a unique mass spectrum, which acts as a "fingerprint" for the compound. biopharmaspec.compjps.pksigmaaldrich.com This fragmentation pattern, often compared against spectral libraries (e.g., NIST), allows for the unambiguous identification of the compound. pjps.pknih.gov

GC-MS is invaluable for:

Identification : By comparing fragmentation patterns with databases, unknown compounds can be identified. pjps.pk

Purity and Impurity Profiling : It can detect and identify volatile impurities present in a sample. biopharmaspec.com

Quantitative Analysis : The intensity of the mass spectral signals can be used for quantification. biopharmaspec.com

However, specific detailed research findings, such as fragmentation patterns or retention indices for this compound or its volatile derivatives, were not identified in the conducted literature search.

Molecular Mechanisms of Action and Receptor Interactions Non Clinical/in Vitro Focus

Development of Mechanistic Assays for In Vitro Research

Azolimine, a nonsteroidal imidazolidinone derivative, is primarily recognized for its activity as a mineralocorticoid antagonist. Its mechanism of action involves competitive interaction with the mineralocorticoid receptor (MR), thereby modulating renal electrolyte excretion. This section details the molecular mechanisms underpinning this compound's activity and the development of in vitro mechanistic assays used to elucidate these interactions.

This compound exerts its effects by antagonizing mineralocorticoids, such as aldosterone (B195564), at the mineralocorticoid receptor benchchem.comnih.gov. This competitive antagonism prevents the binding of endogenous mineralocorticoids, leading to significant alterations in renal physiology, specifically promoting sodium excretion (natriuresis) and inhibiting potassium retention benchchem.com. The compound's influence on electrolyte balance is critical to its biological activity benchchem.com.

Further mechanistic studies have revealed that this compound can exhibit pH-dependent tautomerism in solution, shifting between keto and enol forms benchchem.com. This tautomeric equilibrium is biologically relevant, as the enolic form demonstrates a higher binding affinity for the mineralocorticoid receptor compared to the keto form benchchem.com. This differential binding affinity based on tautomeric state underscores the importance of structural dynamics in this compound's receptor interaction.

Development of Mechanistic Assays for In Vitro Research

To thoroughly investigate this compound's molecular mechanisms and receptor interactions in a controlled environment, several in vitro mechanistic assays have been developed and employed. These assays provide detailed insights into binding kinetics, receptor occupancy, and downstream cellular responses without the complexities of in vivo systems.

In Vitro Receptor Binding Assays Radioligand binding assays are fundamental tools for characterizing the interaction between this compound and the mineralocorticoid receptor. These assays typically involve the use of radiolabeled aldosterone or another appropriate radioligand and renal cell membranes containing the target receptor benchchem.com.

Competitive Binding Assays: In these assays, varying concentrations of unlabeled this compound are incubated with a fixed amount of the radiolabeled ligand. The extent to which this compound displaces the radiolabeled ligand from the receptor is measured. This allows for the determination of the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), which reflects this compound's binding affinity for the unliganded receptor chelatec.comoncodesign-services.comrevvity.com. The Kᵢ value is a crucial parameter for comparing the potency of different compounds in competitive binding scenarios nih.govoncodesign-services.comrevvity.com.

Saturation Binding Assays: While competitive assays focus on inhibition, saturation binding experiments measure the equilibrium binding of increasing concentrations of the radiolabeled compound to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) chelatec.comoncodesign-services.com. Although this compound is an antagonist, understanding the receptor characteristics (Kd of the natural ligand, Bmax) is essential for validating the assay system.

Gene Expression Analysis Beyond direct receptor binding, mechanistic assays extend to evaluating the downstream cellular effects of this compound's MR antagonism, particularly at the gene expression level.

Quantitative Polymerase Chain Reaction (qPCR): This technique is utilized to profile changes in the expression of aldosterone-regulated genes in renal epithelial cells benchchem.com. Key target genes include the epithelial sodium channel (ENaC) and serum and glucocorticoid-regulated kinase 1 (SGK1) benchchem.comnih.govresearchgate.netnih.govwikipedia.orgaups.org.aunih.gov. Aldosterone stimulates the expression of SGK1 and ENaC, which are involved in sodium and potassium regulation and reabsorption researchgate.netaups.org.au. By measuring the modulation of these gene expressions in the presence of this compound, researchers can confirm its antagonistic effect on the aldosterone signaling pathway benchchem.com. For instance, a decrease in the expression of these genes in the presence of this compound, when compared to aldosterone-stimulated cells, would provide evidence of its functional antagonism.

Data Tables

The tautomeric forms of this compound play a role in its interaction with the mineralocorticoid receptor. The enol form exhibits a higher binding affinity compared to the keto form benchchem.com.

Tautomeric FormMineralocorticoid Receptor Binding Affinity
Keto FormLower Affinity
Enol FormHigher Affinity

Rational Design and Structure Activity Relationship Sar Studies of Azolimine Derivatives

Design Principles for Modifying the Azolimine Scaffold

Modifying a lead compound like this compound typically involves strategies aimed at improving potency, selectivity, metabolic stability, and other drug-like properties. researchoutreach.orgresearch-solution.com

Scaffold hopping and bioisosteric replacement are key techniques in drug design to generate new chemical entities with improved features while retaining or enhancing biological activity. drugdesign.orgresearchoutreach.orgresearch-solution.commdpi.com

Scaffold Hopping: This involves replacing the core framework of a molecule with a different scaffold, aiming to find novel chemical space, improve properties, or overcome patent issues. drugdesign.orgresearchoutreach.orgmdpi.comnih.govbhsai.org For instance, in other drug discovery projects, scaffold hopping has been used to convert pyrimidine (B1678525) cores to pyrazole (B372694) cores for improved physicochemical properties or to replace phenyl rings with pyrimidine rings to enhance solubility. nih.govbhsai.orgresearchgate.netniper.gov.in While specific examples for this compound are not detailed in the provided information, a scaffold hopping approach for this compound derivatives might explore replacing the imidazolidinone core with other heterocyclic systems that maintain the essential pharmacophoric features for mineralocorticoid receptor antagonism.

Isosteric Replacements: This technique involves swapping functional groups of a molecule with other groups that possess similar biological properties. drugdesign.orgresearchoutreach.orgmdpi.com This can be done to improve selectivity, reduce side effects, enhance pharmacokinetics, or simplify synthesis. drugdesign.org For this compound, this could involve replacing specific atoms or groups within the imidazolidinone ring or its substituents with bioisosteric equivalents to fine-tune interactions with the mineralocorticoid receptor or improve ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Fragment-based drug design (FBDD) is a drug discovery approach that starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to a target. waocp.comnih.govmpdkrc.edu.inmdpi.comnih.gov These fragments are then optimized and grown into more potent and selective lead compounds. mdpi.comnih.gov FBDD offers advantages in exploring chemical space and can be particularly useful for challenging drug targets. nih.gov Although no explicit examples of FBDD applied to this compound are detailed in the provided search results, this approach could conceptually involve:

Screening: Identifying small fragments that bind to the mineralocorticoid receptor.

Fragment Growing/Merging: Elaborating these initial fragments by adding chemical functionalities or merging multiple fragments that bind to adjacent sites on the receptor to build more potent this compound-like structures. researchoutreach.orgmpdkrc.edu.in This iterative process, often guided by structural information (e.g., X-ray crystallography), allows for the rational assembly of complex molecules from simpler building blocks. mpdkrc.edu.innih.govresearchgate.net

Synthesis and Characterization of Novel this compound Analogues

The synthesis of novel this compound analogues would typically involve established organic chemistry reactions to build or modify the imidazolidinone scaffold. Characterization techniques are crucial to confirm the chemical structure and purity of the synthesized compounds.

Systematic variation of substituent groups is a common strategy in SAR studies to understand their impact on activity and physicochemical properties. researchgate.netniper.gov.inmdpi.comnih.govbeilstein-journals.orgslideshare.net This involves introducing different functional groups (e.g., alkyl, aryl, halogen, electron-donating, electron-withdrawing groups) at various positions on the core scaffold. mdpi.commdpi.comnih.govnih.govrsc.org For this compound, this could entail:

Modifying the phenyl group attached to the imidazolidinone ring.

Varying substituents on the imino nitrogen or the methyl group.

Exploring the impact of different groups on the diuretic activity and potassium-sparing effects.

Such systematic studies allow researchers to map the binding pockets of the target receptor and identify optimal interactions. niper.gov.in For instance, in other compound series, the position and nature of substituents (e.g., halogens, trifluoromethylphenyl) have been shown to significantly determine antibacterial activity or influence optical properties. mdpi.comnih.govnih.govrsc.org

The exploration of bridged and fused ring systems is a strategy to introduce conformational rigidity and novel structural diversity, which can lead to improved pharmacological profiles. mdpi.comnih.govnih.govebrary.netrsc.orgchemistryviews.org While specific examples of bridged or fused this compound systems are not detailed in the provided search results, this approach, in general medicinal chemistry, involves:

Bridged Systems: Creating a ring system where two or more atoms are shared between two rings, forming a bridge. nih.govslideshare.net

Fused Systems: Sharing two adjacent atoms and the bond between them between two rings. nih.govslideshare.net

In Vitro Biological Evaluation Methodologies for Derivatives

In vitro biological evaluation is a critical step in drug discovery, allowing for the assessment of a compound's activity against a specific biological target or in cellular models. mdpi.comwaocp.comnih.govebrary.netnih.govrsc.orgfrontiersin.org For this compound derivatives, given its known mechanism as a mineralocorticoid receptor antagonist and potassium-sparing diuretic, methodologies would primarily focus on:

Mineralocorticoid Receptor Binding Assays: To quantify the affinity of this compound derivatives for the mineralocorticoid receptor. This could involve competitive binding assays using radiolabeled aldosterone (B195564) or other known antagonists.

Cellular Assays for Electrolyte Transport: Using kidney cell lines (e.g., renal epithelial cells) to measure changes in sodium reabsorption and potassium excretion in response to the derivatives. This would directly assess their diuretic and potassium-sparing potential at a cellular level.

Enzyme Inhibition Assays: If the mechanism involves specific enzyme modulation, relevant enzyme assays would be employed. For example, some azole derivatives are evaluated for aromatase inhibition or carbonic anhydrase inhibition. mdpi.comnih.govnih.gov

Cytotoxicity Assays: To assess the general toxicity of the compounds to various cell lines, such as human tumor cell lines or normal cells, using methods like MTT assays. mdpi.comwaocp.comnih.gov This is crucial for determining the therapeutic window and safety profile of the derivatives.

ADME (Absorption, Distribution, Metabolism, Excretion) Profiling (In Vitro): Assessing properties like aqueous solubility, membrane permeability, and metabolic stability using methods like Caco-2 cell permeability assays or human liver microsome stability assays. mdpi.comebrary.netrsc.org These studies provide early insights into the pharmacokinetic properties of the derivatives.

Detailed Research Findings (Preclinical for this compound):

While specific detailed SAR data for this compound derivatives is limited in the provided snippets, the following preclinical findings for this compound itself highlight its biological activity:

Study TypeAnimal ModelThis compound EffectComparison/NotesSource
NatriuresisAdrenalectomized ratsIncreased sodium excretion by 45% when co-administered with desoxycorticosterone (DCA).Compared to 15% in the absence of DCA. Effective even without exogenous mineralocorticoids, but enhanced in their presence. benchchem.comnirmauni.ac.in benchchem.comnirmauni.ac.in
Electrolyte BalanceSodium-deficient modelsReduced serum potassium loss by 30% when combined with furosemide.Outperformed amiloride-thiazide combinations. benchchem.comnirmauni.ac.in benchchem.comnirmauni.ac.in
Renal FunctionAnimal modelsLed to increased sodium excretion and decreased potassium retention.Highlights potential as a therapeutic agent for conditions like hyperaldosteronism. nirmauni.ac.in nirmauni.ac.in

Note: The above table is presented as a static markdown table. In an interactive environment, it would allow for sorting, filtering, and potentially linking to more detailed data.

Receptor Binding Affinity Assays

Receptor binding affinity assays are crucial in drug discovery to quantify the strength of the interaction between a ligand, such as an this compound derivative, and its target receptor. These assays provide insights into how tightly a compound binds to a specific biological target, which is a key determinant of its pharmacological effect.

Common methods employed include radioligand binding assays, which measure the displacement of a known radiolabeled ligand by the test compound, and label-free techniques such as Surface Plasmon Resonance (SPR) or Biolayer Interferometry (BLI). Key parameters derived from these assays include the equilibrium dissociation constant (KD), which indicates the affinity of a ligand for its receptor (lower KD signifies higher affinity), and the inhibition constant (IC50 or Ki), representing the concentration of a compound required to inhibit 50% of specific binding. For this compound, known as an aldosterone antagonist, receptor binding assays would typically focus on the mineralocorticoid receptor (MR) to characterize its affinity and selectivity. However, specific detailed binding data for this compound derivatives are not available in the current search results.

Table 1: Conceptual Receptor Binding Affinity Data for this compound Derivatives (Illustrative)

Compound IDStructural ModificationTarget ReceptorKD (nM)IC50 (nM)
This compoundParent CompoundMineralocorticoid ReceptorX.XY.Y
This compound-AR1 SubstitutionMineralocorticoid ReceptorX.XY.Y
This compound-BR2 SubstitutionMineralocorticoid ReceptorX.XY.Y
This compound-CR3 SubstitutionMineralocorticoid ReceptorX.XY.Y

Enzyme Inhibition or Activation Studies in Cell-Free Systems

Enzyme inhibition or activation studies in cell-free systems are designed to assess the direct interaction of compounds with purified enzymes, free from the complexities of a cellular environment. This approach allows for a precise characterization of a compound's effect on enzyme activity, enabling the determination of kinetic parameters and the mechanism of action.

These studies involve incubating the this compound derivatives with the target enzyme and its substrate, followed by measuring the rate of product formation or substrate consumption. Readouts often include the half-maximal inhibitory concentration (IC50) for inhibitors or half-maximal effective concentration (EC50) for activators. Cell-free systems offer advantages such as direct access to metabolites and the ability to control the chemical environment, which is beneficial for model development and validation. While this compound's diuretic activity suggests potential interaction with enzymes involved in kidney function or ion transport, specific enzyme inhibition or activation data for this compound derivatives in cell-free systems were not found in the search results.

Table 2: Conceptual Enzyme Activity Data for this compound Derivatives in Cell-Free System (Illustrative)

Compound IDStructural ModificationTarget EnzymeIC50 (µM) / EC50 (µM)Mechanism of Action
This compoundParent CompoundEnzyme XZ.ZInhibition
This compound-AR1 SubstitutionEnzyme XZ.ZInhibition
This compound-BR2 SubstitutionEnzyme YZ.ZActivation
This compound-CR3 SubstitutionEnzyme XZ.ZInhibition

Reporter Gene Assays for Pathway Modulation

Reporter gene assays are versatile tools used to investigate the regulation of gene expression, transcription factor activity, or the modulation of specific cell signaling pathways by chemical compounds. In these assays, a reporter gene (e.g., luciferase or GFP), whose expression is easily quantifiable, is placed under the control of a specific gene regulatory element that responds to the activation or inhibition of a particular cellular pathway.

When an this compound derivative interacts with a target that modulates the pathway linked to the reporter gene, the expression of the reporter gene changes, providing a measurable readout (e.g., luminescence or fluorescence). These assays are valuable for high-throughput screening and for deciphering the mechanism of action of small molecule compounds. Given this compound's reported activity as an aldosterone antagonist, reporter gene assays could be employed to study its impact on signaling pathways downstream of mineralocorticoid receptor activation, such as those involved in gene transcription related to sodium and potassium balance. However, specific reporter gene assay data for this compound derivatives were not found in the current search results.

Table 3: Conceptual Reporter Gene Assay Data for this compound Derivatives (Illustrative)

Compound IDStructural ModificationSignaling PathwayReporter GeneFold Induction / Inhibition
This compoundParent CompoundPathway ALuciferaseX.X Fold Induction
This compound-AR1 SubstitutionPathway ALuciferaseY.Y Fold Induction
This compound-BR2 SubstitutionPathway BGFPZ.Z Fold Inhibition
This compound-CR3 SubstitutionPathway ALuciferaseW.W Fold Induction

Establishment of Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies build upon SAR by establishing mathematical models that quantitatively correlate the structural and physicochemical properties of compounds (molecular descriptors) with their biological activities. The aim of QSAR is to develop predictive models that can estimate the activity of new, untested compounds, thereby guiding the rational design of derivatives and reducing the need for extensive experimental testing uni.lu.

Statistical Modeling of Structural Descriptors and In Vitro Activity

The process of establishing QSAR models involves several steps. First, a diverse set of molecular descriptors is calculated for each compound in a series. These descriptors can represent various aspects of a molecule's structure, including electronic properties (e.g., HOMO-LUMO energy gap, dipole moment), hydrophobic properties (e.g., LogP), and steric properties (e.g., molecular volume, shape descriptors).

Next, statistical methods, most commonly multiple linear regression (MLR), are employed to find a statistically significant relationship between these descriptors and the observed in vitro biological activity (e.g., KD, IC50 values). The quality and robustness of a QSAR model are typically assessed using statistical parameters such as the coefficient of determination (R²), cross-validation coefficient (Q²), and external validation (R²pred or R²ext). A high R² indicates a good fit to the training data, while Q² and R²pred/R²ext demonstrate the model's predictive ability for new, unseen compounds. While the principles of QSAR would be applied to this compound derivatives to understand and predict their activity, specific QSAR equations or detailed statistical modeling results for this compound were not found in the search results.

Table 4: Conceptual QSAR Model Parameters for this compound Derivatives (Illustrative)

Model ParameterValueDescription
0.XXCoefficient of Determination (Goodness of fit)
Q² (LOO)0.YYLeave-One-Out Cross-Validation Coefficient (Internal predictability)
R²pred / R²ext0.ZZExternal Validation Coefficient (External predictability)
Statistical Significance (p-value)<0.05Indicates the probability of observing the relationship by chance

Predictive Models for Derivative Design

Validated QSAR models serve as powerful predictive tools in the rational design of new this compound derivatives. By inputting the molecular descriptors of a newly designed or hypothetical this compound analog into the established QSAR equation, its biological activity can be predicted before it is synthesized and experimentally tested. This predictive capability allows researchers to prioritize the synthesis of compounds with the highest predicted activity, thereby saving time and resources in the drug discovery process.

These models help in navigating the vast chemical space, focusing efforts on compounds likely to possess desired properties, such as improved receptor binding affinity or enhanced enzyme inhibition. While the application of predictive models is a standard practice in modern drug design, specific examples of such models developed for this compound derivatives were not identified in the provided search results.

Table 5: Conceptual Predictive Model Performance for this compound Derivatives (Illustrative)

MetricTraining Set PerformanceTest Set Performance
0.XX0.YY
MAE (Mean Absolute Error)A.AB.B
RMSE (Root Mean Squared Error)C.CD.D
Predictive AccuracyP%Q%

Computational Chemistry and Theoretical Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical (QM) calculations are based on solving the Schrödinger equation to determine the electronic structure and properties of molecules idosr.orgwikipedia.org. These methods are crucial for understanding chemical bonding, reactivity, and spectroscopic characteristics.

Electronic structure determination, often involving the analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, provides insights into a molecule's reactivity and electronic transitions libretexts.orgresearchgate.netubc.ca. The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's stability and its ability to absorb light libretexts.orgubc.caresearchgate.net. Additionally, QM calculations can reveal the charge distribution within a molecule, which is vital for understanding intermolecular interactions and potential reaction sites nih.gov. While these calculations are standard for characterizing compounds, specific data for Azolimine's HOMO-LUMO energies or detailed charge distribution from QM studies were not found in the provided information.

QM calculations can predict various spectroscopic properties, such as infrared (IR), Raman, and UV-Vis spectra, from first principles idosr.orgnih.govnih.govconicet.gov.armdpi.com. This theoretical prediction aids in the interpretation of experimental spectra and can help in identifying unknown compounds or confirming molecular structures nih.govnih.gov. For this compound, predicting its spectroscopic fingerprint through QM methods would complement experimental UV-Vis spectroscopy data, which has been used to determine its tautomeric equilibrium constant benchchem.com. However, specific predicted spectroscopic data for this compound were not found in the provided information.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide dynamic information about molecular systems by simulating their movements and interactions over time idosr.orgmdpi.comnih.gov. MD simulations are particularly useful for studying the behavior of molecules in solution and their interactions with biomacromolecules mdpi.comdovepress.com.

Conformational analysis studies the various possible geometries (conformers) of a molecule and their associated energies drugdesign.org. MD simulations are powerful tools for exploring the conformational landscape of a molecule in solution, providing insights into its flexibility and preferred shapes under different environmental conditions drugdesign.orgmdpi.comresearchgate.netnih.gov. For this compound, MD simulations could reveal how its structure changes and adapts in an aqueous environment, potentially influencing its biological activity or tautomeric equilibrium. However, specific conformational ensemble analyses for this compound using MD simulations were not detailed in the provided search results.

A significant application of MD simulations in drug discovery is the study of protein-ligand interaction dynamics and the calculation of binding free energies mdpi.comnih.govlongdom.orgchemrxiv.orgrsc.orgnih.govmdpi.com. Understanding how a ligand, such as this compound, interacts with its target protein (e.g., the mineralocorticoid receptor) at an atomic level is crucial for elucidating its mechanism of action and for rational drug design benchchem.comlongdom.orggoogle.comnih.gov. MD simulations can track the formation and breaking of bonds, hydrogen bond networks, and hydrophobic interactions, providing a dynamic picture of the binding process longdom.orgmdpi.com. While this compound is known to antagonize the mineralocorticoid receptor benchchem.comnih.gov, specific MD simulation data detailing its protein-ligand interaction dynamics or binding free energy calculations were not found in the provided search results.

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent significantly influences a molecule's three-dimensional structure (conformation) and its chemical reactivity. frontiersin.orgnih.govsoton.ac.ukibm.comnih.gov Computational methods, particularly Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are extensively used to model these solvent effects. nih.govnih.govekb.egresearchgate.netresearchgate.netnih.govatomwise.commdpi.com

For this compound, understanding solvent effects is critical given its observed pH-dependent tautomerism. The equilibrium between its keto and enol forms is sensitive to the solvent environment, with the enolic form showing enhanced mineralocorticoid receptor binding affinity. benchchem.com Computational studies could employ implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model Density (SMD), to simulate the bulk solvent environment and predict how solvent polarity affects the relative stabilities of these tautomers. nih.govekb.egresearchgate.net Explicit solvent models, involving a discrete number of solvent molecules surrounding the solute, could further elucidate specific solute-solvent interactions, such as hydrogen bonding, that stabilize particular conformations or tautomeric states. nih.govsoton.ac.ukibm.comresearchgate.net For instance, DFT calculations could determine the energy profiles for tautomeric interconversion in different solvents (e.g., water, methanol (B129727), chloroform, cyclohexane), revealing how solvent polarity and hydrogen-bonding capabilities shift the equilibrium towards the more active enolic form. nih.govresearchgate.net Such studies would quantify changes in dipole moments and molecular geometry in various solvents, providing a theoretical basis for observed reactivity differences. nih.gov

Molecular Docking and Virtual Screening Approaches

Molecular docking and virtual screening are computational techniques widely employed in drug discovery to predict how small molecules, or ligands, interact with target macromolecules, such as proteins. frontiersin.orgmdpi.comals-journal.commdpi.comcsic.es Molecular docking aims to predict the preferred orientation (binding mode) of a ligand when bound to a receptor and estimate the strength of the interaction (binding affinity). nih.govbiorxiv.org Virtual screening, on the other hand, involves computationally sifting through large libraries of chemical compounds to identify potential hits that are likely to bind to a specific biological target. researchgate.netals-journal.commdpi.commdpi.com

Prediction of Binding Modes and Affinities to Molecular Targets

As an aldosterone (B195564) antagonist, this compound's primary molecular target is the mineralocorticoid receptor (MR). benchchem.comgatech.edunih.gov Molecular docking simulations could be used to predict the precise binding mode of this compound within the ligand-binding domain (LBD) of the MR. This would involve positioning this compound within the receptor's active site and calculating its binding energy. nih.govbiorxiv.orgneuraldesigner.com Key interactions, such as hydrogen bonds with specific amino acid residues (e.g., Arg817, Gln776 as seen in other MR antagonists nih.gov) and hydrophobic interactions with the surrounding non-polar residues, would be identified. csic.esnih.govbiorxiv.org Given that the enolic tautomer of this compound exhibits higher binding affinity, computational studies could compare the binding modes and affinities of both the keto and enol forms to the MR, providing structural insights into this enhanced activity. benchchem.com Such predictions are crucial for understanding the molecular basis of this compound's antagonism and for guiding modifications to potentially improve its potency or selectivity. soton.ac.uknih.govbiorxiv.org

Identification of Novel Scaffolds through Computational Screening

Virtual screening approaches can be employed in two main ways concerning this compound:

Identifying new mineralocorticoid receptor antagonists: this compound, as a known non-steroidal MR antagonist with an imidazolidinone backbone, could serve as a reference scaffold or query in ligand-based virtual screening campaigns. benchchem.comgatech.edunih.govarxiv.org By searching large chemical databases for compounds structurally similar to this compound or those sharing its pharmacophoric features (the essential spatial arrangement of chemical features required for binding), novel chemical scaffolds with potential MR antagonist activity could be identified. researchgate.netals-journal.comnih.gov

Discovering new applications for this compound-like structures: Alternatively, this compound itself, or its derivatives, could be screened against a panel of diverse biological targets (structure-based virtual screening) to identify unforeseen binding interactions and potential new therapeutic applications beyond its known diuretic activity. frontiersin.orgmdpi.commdpi.com This approach could uncover novel scaffolds that share the imidazolidinone core or related structural motifs, leading to the diversification of drug discovery efforts. nih.gov

Cheminformatics and Machine Learning Applications

Cheminformatics, coupled with machine learning (ML), has revolutionized the analysis and interpretation of chemical data, enabling the development of predictive models and the discovery of new chemical entities. benchchem.comgatech.edunih.govekb.eg These computational disciplines are particularly powerful for processing large datasets and discerning complex relationships between chemical structures and their properties or activities. benchchem.comgatech.edunih.govekb.eg

Development of Predictive Models for Chemical Properties

Machine learning algorithms are extensively used to develop Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. benchchem.comgatech.edunih.govekb.egnih.govmdpi.com These models predict various chemical, physical, and biological properties of compounds based on their molecular structure. For this compound, such models could be developed to predict:

Physicochemical properties: Models could predict properties like solubility, lipophilicity (logP), pKa, or boiling point, which are crucial for drug development and process optimization. benchchem.comgatech.edunih.govmdpi.com

Biological activity: QSAR models could correlate structural variations of this compound derivatives with their potency as mineralocorticoid receptor antagonists, allowing for the in silico optimization of new compounds. nih.govnih.gov

Reactivity: Predictive models could forecast the outcomes or rates of specific reactions involving this compound, aiding in synthetic route design and process development. gatech.edumdpi.com

These models typically rely on molecular descriptors (numerical representations of chemical structures) and fingerprints (binary vectors indicating the presence or absence of specific substructures). benchchem.comnih.govekb.egnih.govmdpi.com By training ML algorithms (e.g., neural networks, support vector machines) on datasets of known compounds and their properties, robust predictive tools can be created to guide further research on this compound and its analogs. benchchem.comgatech.edunih.govekb.egnih.gov

Big Data Analysis in this compound Research

The increasing volume, velocity, and variety of chemical and biological data in modern research necessitate the application of big data analytics. gatech.eduibm.comnih.govatomwise.comnih.govbiorxiv.orgmdpi.com In the context of this compound research, big data analysis could involve:

Integration of diverse datasets: Combining data from various sources, such as synthesis parameters, spectroscopic data (e.g., NMR, MS, UV-Vis), biological assay results (e.g., MR binding assays, diuretic activity), and ADME (absorption, distribution, metabolism, excretion) profiles. gatech.eduatomwise.com

Pattern recognition and trend identification: Applying advanced analytical techniques, including machine learning and data mining, to uncover hidden patterns, correlations, and trends within these large datasets. gatech.eduibm.comnih.govatomwise.comnih.govbiorxiv.org For example, analyzing high-throughput screening data related to this compound's activity could reveal subtle structure-activity relationships that are not apparent through traditional methods. atomwise.com

Optimization of synthesis and development: Big data analysis could help optimize synthetic routes for this compound or its derivatives by identifying the most efficient reaction conditions, catalysts, and purification methods based on historical data. gatech.edu

New application discovery: By analyzing large public and proprietary databases (e.g., PubChem, ChEMBL), researchers could identify unexpected associations between this compound's structural features and biological activities, potentially leading to the discovery of new therapeutic indications or off-target effects. atomwise.com

The application of big data analytics in this compound research would enable a more holistic and data-driven approach, accelerating the understanding of its complex behavior and facilitating its further development. gatech.edunih.govnih.govbiorxiv.orgmdpi.com

Theoretical Reaction Pathway Studies

Computational chemistry plays a pivotal role in elucidating the intricate details of chemical reactions, offering a molecular-level understanding that complements experimental observations. For compounds like this compound and other imidazolidinone derivatives, theoretical reaction pathway studies are instrumental in predicting feasible synthetic routes, identifying rate-determining steps, and rationalizing observed selectivities. These studies typically involve mapping the potential energy surface (PES) of a reaction, locating stable intermediates, and identifying transition states that connect these states.

Computational Investigations of Synthetic Reaction Mechanisms

Computational investigations into the synthetic reaction mechanisms of imidazolidinones, the class to which this compound belongs, frequently leverage Density Functional Theory (DFT) due to its balance of accuracy and computational efficiency for molecular systems. These studies aim to delineate the step-by-step molecular transformations, including bond breaking and formation events, and the roles of catalysts or solvent molecules.

For instance, the synthesis of 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI), a related imidazolidinone, via the urea (B33335) method has been thoroughly investigated using first-principles DFT fishersci.ca. This nucleophilic cyclization reaction proceeds through two distinct ammonia (B1221849) removal steps. Computational results indicated that in the absence of water, both ammonia removal steps exhibited high activation barriers, approximately 50 kcal/mol fishersci.ca. However, when water was included in the reaction system, serving as both a solvent and a catalyst, the kinetics of these steps were significantly improved fishersci.ca. Water acts as a proton exchange bridge, facilitating proton migration between the reacting species and consequently lowering the activation barriers to approximately 30 kcal/mol fishersci.ca. This highlights the significant catalytic effect of water in this specific imidazolidinone synthesis pathway fishersci.ca.

Another notable computational study focused on the base-catalyzed intramolecular hydroamidation of propargylic ureas, leading to the formation of imidazolidin-2-ones and imidazol-2-ones atamankimya.comfishersci.ca. DFT calculations, specifically employing the ωb97xd functional, were utilized to explore the possible reaction routes by analyzing solvent-corrected Gibbs free energy values atamankimya.com. The study identified the cyclization step as the rate-determining step in the formation of imidazolidin-2-one atamankimya.comfishersci.ca.

Furthermore, computational mechanistic investigations have explored the "CyClick" chemistry, a method for selectively forming imidazolidinone cyclic peptides from linear peptide aldehydes umons.ac.be. DFT calculations in this context revealed that the mechanism involves the reversible formation of a cyclic imine resting state, followed by a rate-limiting cyclization transition state to yield the imidazolidinone product umons.ac.be. A crucial finding was the essential role of intramolecular hydrogen bonding (IMHB) in promoting reactivity, intramolecular chemoselectivity, and stereoselectivity along the favored zwitterionic pathway umons.ac.be. Two transannular IMHBs were found to stabilize the key zwitterionic intermediate and the rate-determining cyclization transition state, thereby enhancing the reaction's reactivity umons.ac.be.

A proposed mechanism for the copper-catalyzed synthesis of imidazolidinones from aziridine (B145994) and isocyanate suggests an initial coordination of aziridine to the copper catalyst, followed by an attack from the imine to open the aziridine ring, and finally a cyclization reaction to form the imidazolidinone product. While a full computational elucidation of this specific mechanism was noted to be complex, the proposed pathway provides a framework for understanding the transformations.

Analysis of Energy Barriers and Transition States

The analysis of energy barriers and transition states is fundamental to understanding reaction kinetics and identifying the rate-determining steps in chemical transformations. In computational chemistry, a transition state (TS) represents a first-order saddle point on the potential energy surface, signifying the highest energy point along the minimum energy pathway connecting reactants to products. The energy difference between the reactants and the transition state is known as the activation energy or energy barrier, which directly correlates with the reaction rate.

For the synthesis of 1,3-dimethyl-2-imidazolidinone (DMI), computational studies revealed that the activation barriers for the ammonia removal steps, which are critical for cyclization, were significantly reduced from approximately 50 kcal/mol to around 30 kcal/mol when water acted as a proton-exchange bridge fishersci.ca. This reduction in energy barriers directly translates to a faster and more efficient reaction pathway in the presence of water.

In the base-catalyzed intramolecular hydroamidation of propargylic ureas to form imidazolidin-2-ones, DFT calculations determined that the cyclization step was rate-determining, with an activation free energy of 20.8 kcal/mol in the presence of the phosphazene base BEMP atamankimya.comfishersci.ca. This moderate energy barrier is consistent with the observed reaction rates under ambient conditions atamankimya.comfishersci.ca.

The computational identification and characterization of transition states involve optimizing their geometries and confirming their nature through vibrational frequency calculations, where a single imaginary frequency corresponds to the reaction coordinate. These detailed analyses provide insights into the structural changes occurring at the highest energy point of the reaction, such as bond elongations or formations, and reveal the specific molecular interactions that stabilize or destabilize the transition state structure.

The following table summarizes key computational findings related to energy barriers in imidazolidinone synthesis:

Reaction SystemKey Step / Rate-Determining StepActivation Energy / Free Energy Barrier (kcal/mol)Computational MethodReference
1,3-dimethyl-2-imidazolidinone (DMI) SynthesisAmmonia Removal (without water)~50DFT fishersci.ca
1,3-dimethyl-2-imidazolidinone (DMI) SynthesisAmmonia Removal (with water)~30DFT fishersci.ca
Imidazolidin-2-one Synthesis (from propargylic ureas)Cyclization20.8 (with BEMP)DFT (ωb97xd) atamankimya.comfishersci.ca
Imidazolidinone Cyclic Peptide FormationCyclizationNot explicitly quantified, but rate-limitingDFT umons.ac.be

Advanced Research Methodologies and Cross Disciplinary Applications

High-Throughput Synthesis and Screening Platforms for Azolimine Analogues

The development of this compound analogues through modern synthetic platforms represents a key area for expanding upon the therapeutic potential of its core structure. High-throughput synthesis (HTS) and screening are powerful methodologies that accelerate the discovery of novel compounds by automating the creation and testing of large, diverse chemical libraries. nih.govrsc.org

While extensive public-domain research specifically detailing the application of high-throughput platforms for the synthesis of this compound analogues is limited, the principles of combinatorial chemistry are directly applicable. nih.govnih.gov This approach would involve the systematic combination of various "building blocks" to generate a large array of structurally related this compound derivatives. nih.gov For this compound, this could involve varying the substituents on the phenyl ring or altering the methyl group on the imidazolidinone core.

A hypothetical high-throughput synthesis workflow for this compound analogues could be designed based on its known cyclocondensation synthesis. Using robotic liquid handlers and miniaturized reaction formats, such as 1536-well plates, different substituted phenylcyanamides could be reacted with a variety of N-substituted chloroacetamides. nih.gov

Table 1: Potential Building Blocks for Combinatorial Synthesis of this compound Analogues

Phenylcyanamide (B1618024) Precursor (Varying R1) N-Substituted Chloroacetamide (Varying R2)
Phenylcyanamide N-methylchloroacetamide
4-Chlorophenylcyanamide N-ethylchloroacetamide
4-Methoxyphenylcyanamide N-propylchloroacetamide

Once synthesized, these libraries of unpurified analogues could be subjected to high-throughput screening (HTS) to identify compounds with desired biological activity. nih.gov Techniques like differential scanning fluorimetry (DSF) or microscale thermophoresis (MST) allow for rapid assessment of compound binding to a specific biological target. nih.gov Despite the clear applicability of these platforms, specific research detailing large-scale screening of this compound analogue libraries is not widely reported in current literature, indicating a potential area for future investigation.

Chemical Biology Applications for Probing Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems, requiring high potency and selectivity for a specific target. youtube.comyoutube.com While this compound is known to act as an aldosterone (B195564) antagonist, its development and application as a chemical probe to explore broader biological questions is not extensively documented.

For a molecule like this compound to be considered a high-quality chemical probe, it would need to meet several criteria, including demonstrated cellular activity at low micromolar or high nanomolar concentrations and established selectivity against other related targets. youtube.com The value of such a probe is significantly enhanced by the availability of a structurally similar but biologically inactive control compound, which helps to ensure that observed biological effects are due to interaction with the intended target. youtube.com

The process of developing an this compound-based probe would involve detailed structure-activity relationship (SAR) studies to understand which parts of the molecule are essential for its activity. nih.govnih.govmdpi.commdpi.comresearchgate.net This would be followed by chemoproteomic approaches to confirm on-target and identify potential off-target engagement within the cell. nih.gov Click chemistry, for instance, could be used to attach a reporter tag to an this compound analogue, allowing for the visualization and identification of its binding partners in a cellular context. nih.gov

Currently, the literature on this compound is primarily focused on its diuretic effect and does not extend to its use as a tool for interrogating other biological pathways or protein functions, suggesting that its potential in chemical biology remains largely unexplored.

Emerging Methodologies in Academic Chemical Research Applicable to this compound

While the fundamental synthesis of this compound via cyclocondensation has been established, emerging methodologies in chemical synthesis offer more efficient and environmentally friendly alternatives. One such modern approach that has been reported for this compound is mechanochemical synthesis.

This solvent-free method utilizes ball-milling to facilitate the reaction between phenylcyanamide and N-methylchloroacetamide in the presence of potassium carbonate. This technique avoids the need for organic solvents, reducing waste and often shortening reaction times compared to traditional solution-phase chemistry.

Table 2: Comparison of Synthetic Methodologies for this compound

Methodology Reagents Conditions Key Advantage
Alkaline Alcohol-Mediated Phenylcyanamide, N-methylchloroacetamide, Sodium Methoxide Reflux in absolute ethanol Established, conventional method

Beyond mechanochemistry, other modern synthetic strategies applicable to heterocyclic compounds could be adapted for this compound synthesis. These include flow chemistry, which allows for continuous production with precise control over reaction parameters, and the development of novel catalytic systems for C-N bond formation. mdpi.com The application of computational tools and machine learning to predict optimal reaction conditions and even novel synthetic routes is another rapidly advancing area that could accelerate the discovery and synthesis of new this compound derivatives. chemrxiv.org While these specific advanced methods have not been explicitly reported for this compound, they represent the forefront of academic chemical research and hold potential for future synthetic efforts. mdpi.comresearchgate.net

Future Perspectives and Uncharted Research Avenues

Identification of Novel Molecular Targets for Azolimine and Derivatives

While this compound's primary mechanism involves antagonizing aldosterone (B195564) at the mineralocorticoid receptor, future research endeavors aim to identify additional, novel molecular targets for this compound and its derivatives. nih.govbenchchem.com The broader field of drug discovery consistently seeks to identify new drug targets to address various diseases. mdpi.comaacr.org Understanding the binding affinities of chemical compounds to a range of receptors is crucial for estimating their therapeutic index and potential off-target effects, suggesting a broader exploration of this compound's interactions beyond its known primary target. google.com Research into azole derivatives, a broader class to which this compound belongs, has demonstrated diverse biological activities, indicating that structural modifications could lead to compounds with entirely new target specificities. nih.gov Innovative approaches in identifying key molecular targets are continuously evolving, driven by advancements in understanding the molecular basis of various biological processes. aacr.orgaacrmeetingnews.org

Exploration of New Synthetic Paradigms for Enhanced Complexity

The synthesis of this compound, as a member of the imidazolidinone class, provides a basis for exploring novel synthetic methodologies. benchchem.com Future research can focus on developing new synthetic paradigms to create more complex this compound derivatives with enhanced properties or functions. The synthesis of various heterocycles, including azepines and azocines, often benefits from novel and efficient synthetic routes, such as palladium-catalyzed cyclization reactions. clockss.org The development of advanced synthetic techniques, like those being explored for azapeptides, which were previously challenging to synthesize efficiently, underscores the potential for new approaches to create complex peptidomimetic structures. springernature.com Furthermore, the optimization of chemical reactions and processes, including scale-up considerations, is an ongoing area of research that directly contributes to the ability to synthesize complex molecules with greater efficiency and control. nih.gov

Advanced Computational Modeling for Deeper Mechanistic Understanding

Advanced computational modeling is poised to play an increasingly significant role in gaining a deeper mechanistic understanding of this compound's interactions and behavior. Computational models are powerful tools for providing quantitative insights into mechanisms, identifying novel drug targets, and elucidating complex biological pathways, thereby accelerating drug discovery. mdpi.com These models can predict drug behavior, optimize delivery methods, and facilitate the development of more effective and targeted therapies. mdpi.com They are instrumental in understanding, designing, managing, and predicting the workings of complex systems and processes. researchgate.net For intricate chemical and biological systems, especially those involving non-sequential organization and non-linear operations, computational modeling is essential not only for demonstrating whether a proposed mechanism can produce a desired phenomenon but also for discovering new mechanisms and understanding the underlying principles of their behavior. ucsd.edu The integration of computational models with experimental data can improve the predictive accuracy of drug delivery and pharmacokinetics (PK) and pharmacodynamics (PD) of drug formulations. mdpi.com

Role of this compound in Advancing Fundamental Chemical Knowledge

This compound's unique structural properties and its classification as an imidazolidinone make it a valuable model compound for fundamental chemical investigations. benchchem.com Its study contributes to a deeper understanding of the chemistry of imidazolidinones and their derivatives, serving as an essential reference in chemical synthesis and reaction mechanisms. benchchem.com Research involving this compound can advance fundamental chemical knowledge by providing insights into chemical transformations, reaction kinetics, and the identification of short-lived intermediates, which are crucial for understanding complex reaction pathways. iaea.org As a compound within organic chemistry, the study of this compound contributes to the broader understanding of carbon-based compounds, their composition, structure, properties, and reactions. wikipedia.org The continuous efforts in optimizing chemical reactions and processes, exemplified by studies involving this compound, also contribute to the fundamental principles of chemical engineering and process development. nih.gov

Compound Names and PubChem CIDs

The following table lists the chemical compound mentioned in this article along with its corresponding PubChem Compound Identifier (CID).

Compound NamePubChem CID
This compound38684

Key Physicochemical Properties of this compound

The table below summarizes some key physicochemical properties of this compound.

PropertyValue
Molecular FormulaC₁₀H₁₁N₃O
Molecular Weight189.21 g/mol
IUPAC Name2-imino-3-methyl-1-phenylimidazolidin-4-one

Q & A

Q. What is the mechanism of action of Azolimine as a potassium-sparing diuretic, and how can this be experimentally validated?

this compound antagonizes aldosterone at renal mineralocorticoid receptors, increasing sodium excretion while inhibiting potassium loss . To validate this, researchers can:

  • Use adrenalectomized rat models to isolate aldosterone-dependent effects, comparing urinary electrolyte levels pre- and post-administration .
  • Employ radioligand binding assays with kidney tissue homogenates to quantify receptor affinity.
  • Measure serum aldosterone levels via ELISA to correlate with diuretic response.

Q. What are the key chemical properties of this compound critical for its pharmacological activity?

this compound (C₁₀H₁₁N₃O, MW 189.21 g/mol) is an imidazolidinone derivative with a phenyl substituent. Key properties include:

PropertyValue/DescriptionRelevance to Research
LogP1.00Predicts lipid solubility and renal uptake
PSA (Polar Surface Area)47.4 ŲInfluences membrane permeability
StabilityStable under standard conditionsEnsures reliability in in vitro assays
Researchers must verify purity via HPLC (≥95%) and confirm structure using ¹H/¹³C NMR .

Advanced Research Questions

Q. How can researchers address contradictory data in this compound’s pharmacokinetic profiles across studies?

Contradictions may arise from variations in:

  • Experimental models (e.g., species-specific metabolism).
  • Dosage regimens (acute vs. chronic administration). Methodological solutions include:
  • Meta-analysis of existing data to identify confounding variables .
  • Controlled crossover studies in standardized animal models, ensuring consistent hydration status and dietary sodium intake .
  • Sensitivity analyses to quantify the impact of outliers or measurement errors .

Q. What experimental designs are optimal for evaluating this compound’s efficacy in hypertension models with comorbid renal dysfunction?

Advanced models require:

  • Uninephrectomized rats with angiotensin II infusion to simulate hypertensive nephropathy.
  • Telemetry monitoring for continuous blood pressure and renal blood flow measurements.
  • Tissue-specific RNA sequencing to assess aldosterone receptor expression in renal tubules. Ensure compliance with ethical guidelines for animal studies (e.g., IACUC protocols) .

Q. How can researchers optimize this compound’s solubility for in vivo delivery without altering its pharmacophore?

Strategies include:

  • Co-solvency systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility while preserving imidazolidinone integrity .
  • Nanoemulsion formulations : Test particle size (Dynamic Light Scattering) and stability (accelerated storage trials) .
  • pH-adjusted solutions : Assess solubility profiles across physiological pH ranges (1.2–7.4) .

Q. What analytical methods are most reliable for quantifying this compound in biological matrices?

  • LC-MS/MS : Offers high sensitivity (LOD ≤1 ng/mL) and specificity for plasma/urine samples.
  • Microdialysis coupled with UV-Vis : Validated using Beer’s Law plots for real-time concentration monitoring .
  • Internal standardization : Use deuterated analogs (e.g., this compound-d₃) to correct for matrix effects .

Q. How can structural analogs of this compound be synthesized to improve receptor selectivity?

  • Scaffold modifications : Introduce substituents at the phenyl ring (e.g., -Cl, -CF₃) to probe steric effects.
  • Stereochemical control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to synthesize enantiopure derivatives .
  • Computational docking : Predict binding affinity with mineralocorticoid receptors using AutoDock Vina .

Q. What protocols mitigate systemic errors in in vitro assays of this compound’s diuretic activity?

  • Blinded replicate experiments : Minimize observer bias in electrolyte measurements .
  • Cross-validation between flame photometry (Na⁺/K⁺) and ion-selective electrodes.
  • Positive controls : Spironolactone (10 µM) to benchmark receptor antagonism .

Methodological Guidance for Data Interpretation

  • Handling conflicting toxicity data : Cross-reference in vitro cytotoxicity (e.g., MTT assays) with in vivo histopathology .
  • Statistical rigor : Apply Bonferroni correction for multiple comparisons in dose-response studies .
  • Reproducibility : Adhere to Beilstein Journal guidelines for detailed experimental protocols and raw data sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azolimine
Reactant of Route 2
Reactant of Route 2
Azolimine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.